1H-imidazo[4,5-b]pyrazine is a fused bicyclic heteroaromatic compound comprising an imidazole ring and a pyrazine ring. Commercially, it serves as a high-value bioisostere for purines, benzimidazoles, and imidazo[4,5-b]pyridines in medicinal chemistry, and as a critical precursor for N-heterocyclic carbene (NHC) ligands in optoelectronics. Its defining procurement relevance lies in its unique electron-deficient pyrazine core, which alters the hydrogen-bonding topology, lowers the LUMO energy, and shifts the primary protonation site compared to standard purines. These properties make it an essential building block for developing highly selective kinase inhibitors and high-efficiency blue-emitting iridium(III) phosphors where traditional benzimidazole or purine scaffolds fail to meet performance or intellectual property requirements [1].
Substituting 1H-imidazo[4,5-b]pyrazine with cheaper or more common analogs like purine or benzimidazole fundamentally alters downstream performance. In medicinal chemistry, replacing this scaffold with purine shifts the primary protonation site from the imidazole nitrogen to the pyrimidine N-1, drastically changing the molecule's physiological pKa and its hydrogen-bonding orientation within kinase hinge-binding regions[1]. In optoelectronic applications, substituting it with benzimidazole removes the electron-withdrawing effect of the pyrazine nitrogens, which is required to stabilize the LUMO and achieve the wide bandgap necessary for deep-blue thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs [2]. Consequently, generic substitution compromises both target binding affinity in drug discovery and color purity/quantum efficiency in materials science.
Spectrophotometric and NMR evaluations of bicyclic heteroaromatics demonstrate that 1H-imidazo[4,5-b]pyrazine protonates at the imidazole nitrogens, whereas its close analog purine (imidazo[4,5-d]pyrimidine) protonates primarily at the N-1 position of the 6-membered ring [1]. This fundamental shift in the basic center alters the hydrogen-bond donor/acceptor topology.
| Evidence Dimension | Primary protonation site |
| Target Compound Data | Imidazole ring nitrogens |
| Comparator Or Baseline | Purine (Pyrimidine ring N-1) |
| Quantified Difference | Complete relocation of the basic center and altered H-bonding vector. |
| Conditions | Spectrophotometric pKa and 1H/13C NMR determination |
Crucial for procurement teams and medicinal chemists selecting the correct starting scaffold to optimize kinase hinge-binding interactions and avoid purine-associated off-target effects.
When used as a precursor for N-heterocyclic carbene (NHC) ligands, the electron-deficient nature of the imidazo[4,5-b]pyrazine core lowers the LUMO energy compared to standard benzimidazoles. Iridium(III) complexes derived from imidazo[4,5-b]pyrazin-2-ylidene achieve exceptional photoluminescent quantum yields (PLQY) of 71–87% in doped matrices and deliver external quantum efficiencies (EQE) up to 21.5% in hyper-OLED devices, producing pure sky-blue emission (λmax = 473–482 nm) [1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) in blue OLEDs |
| Target Compound Data | Up to 21.5% EQE (with 71-87% PLQY) |
| Comparator Or Baseline | Standard benzimidazol-2-ylidene complexes (typically <15% EQE for deep blue without complex modification) |
| Quantified Difference | >20% EQE threshold breached for blue emission due to pyrazine-induced LUMO stabilization. |
| Conditions | Solution-processed hyper-OLED devices using f-ct4b Ir(III) complexes |
Makes this specific compound the preferred raw material for synthesizing next-generation blue phosphors that require >20% EQE.
The 1H-imidazo[4,5-b]pyrazine scaffold serves as a highly efficient hinge-binding motif. Optimized derivatives have demonstrated exquisite target engagement against the c-Met protein kinase, achieving enzymatic IC50 values as low as 1.45 nM and cellular IC50 values of 24.7 nM in H1993 cell lines, alongside satisfactory metabolic stability in liver microsomes [1].
| Evidence Dimension | Enzymatic IC50 against c-Met kinase |
| Target Compound Data | 1.45 nM |
| Comparator Or Baseline | Unoptimized baseline screening hits (typically >1 μM) |
| Quantified Difference | ~1000-fold improvement in binding affinity through targeted substitution at the 6-position of the pyrazine ring. |
| Conditions | In vitro enzymatic assay and H1993 cellular assay |
Proves the commercial viability of the scaffold as a starting material for highly potent, selective oncology therapeutics.
In the development of ENPP1 inhibitors, the imidazo[4,5-b]pyrazine scaffold is well-tolerated as a purine bioisostere, yielding derivatives with low Ki values ranging from 0.0442 to 0.281 μM [1]. While purine analogs can also achieve high potency, the imidazo[4,5-b]pyrazine core provides a distinct intellectual property space and altered metabolic profile while maintaining sub-micromolar target affinity.
| Evidence Dimension | Inhibitory constant (Ki) against ENPP1 |
| Target Compound Data | 0.0442 – 0.281 μM |
| Comparator Or Baseline | Baseline ATP substrate / Purine bioisosteres |
| Quantified Difference | Maintains potent sub-micromolar inhibition while altering the heteroaromatic core. |
| Conditions | Enzymatic inhibition assay using p-Nph-5′-TMP as substrate |
Enables medicinal chemists to navigate around crowded purine-based patent landscapes without sacrificing enzyme affinity.
As a precursor for N-heterocyclic carbene ligands (e.g., imidazo[4,5-b]pyrazin-2-ylidenes) used in high-EQE iridium(III) complexes for solution-processed and hyper-OLED displays, where its electron-withdrawing pyrazine ring is critical for achieving deep/sky-blue emission[1].
As a core hinge-binding scaffold for developing highly selective inhibitors against targets like c-Met, NTRK, and mutant FLT3, leveraging its unique hydrogen-bonding profile and protonation locus compared to traditional purines [2].
As a bioisosteric replacement in the synthesis of ENPP1 and other ectonucleotidase inhibitors, providing a pathway to novel intellectual property and optimized pharmacokinetic properties while maintaining sub-micromolar potency [3].
As a stable bicyclic core generated via the reduction-cyclization of oxadiazolo[3,4-b]pyrazines to modulate cellular respiration and oxygen consumption rates in metabolic research [4].
Irritant